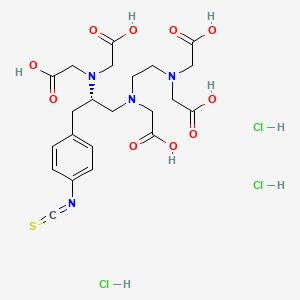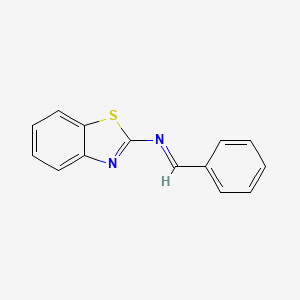
Kv3.1 modulator 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kv3.1 modulator 2 is a small molecule that acts as a positive modulator of the Kv3.1 potassium channels. These channels are voltage-gated ion channels that play a crucial role in the repolarization of action potentials in neurons, allowing for high-frequency firing. This compound has shown potential in treating neurological disorders by enhancing the function of these channels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Kv3.1 modulator 2 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Kv3.1 modulator 2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of nitro groups may yield amines.
科学研究应用
Kv3.1 modulator 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of Kv3.1 channels and their role in neuronal signaling.
Biology: Employed in research to understand the physiological and pathological roles of Kv3.1 channels in various tissues.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents targeting Kv3.1 channels.
作用机制
Kv3.1 modulator 2 exerts its effects by binding to specific sites on the Kv3.1 potassium channels, stabilizing their open state. This enhances the flow of potassium ions through the channels, leading to improved repolarization of action potentials and increased neuronal firing rates. The molecular targets include the voltage-sensing and pore domains of the channel, and the pathways involved are related to the modulation of neuronal excitability.
相似化合物的比较
Similar Compounds
AUT00206: Another modulator of Kv3.1 and Kv3.2 channels, used in research for its effects on reward-related striatal abnormalities in schizophrenia.
Compound 4: A highly potent small molecule modulator of Kv3.1 with favorable pharmacokinetic properties.
Uniqueness
Kv3.1 modulator 2 is unique due to its high selectivity and potency for Kv3.1 channels, with an EC50 value of 68 nanomolar. This makes it a valuable tool for studying the specific roles of Kv3.1 channels in various physiological and pathological processes.
属性
分子式 |
C22H20ClN5O3 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
9-[5-chloro-6-[(3,3-dimethyl-2H-1-benzofuran-4-yl)oxy]-4-methylpyridin-3-yl]-2-methyl-7H-purin-8-one |
InChI |
InChI=1S/C22H20ClN5O3/c1-11-14(28-19-13(27-21(28)29)8-24-12(2)26-19)9-25-20(18(11)23)31-16-7-5-6-15-17(16)22(3,4)10-30-15/h5-9H,10H2,1-4H3,(H,27,29) |
InChI 键 |
MLPMJBILCUWBJI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1N2C3=NC(=NC=C3NC2=O)C)OC4=CC=CC5=C4C(CO5)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)

![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)








